SC66, chemically known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is a small molecule that functions primarily as an allosteric inhibitor of the protein kinase Akt. It has garnered attention in the field of cancer research due to its ability to modulate the activity of Akt, a key player in various cellular processes including metabolism, proliferation, and survival. The molecular formula of SC66 is C18H16N2O, and it has a molecular weight of approximately 280.34 g/mol .
SC66 operates through a mechanism that involves the allosteric inhibition of Akt. This means that rather than binding to the active site of the enzyme, SC66 binds to a different site, inducing a conformational change that decreases Akt's activity. The compound facilitates the ubiquitination and subsequent degradation of Akt, thereby reducing its phosphorylation state and inhibiting downstream signaling pathways associated with cell survival and growth .
SC66 has shown significant biological activity in various studies. It is primarily recognized for its role in inducing apoptosis in cancer cells by inhibiting Akt signaling pathways. In vitro studies have demonstrated that SC66 can effectively reduce cell viability in several cancer cell lines, including breast cancer and prostate cancer cells . Additionally, SC66 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
The synthesis of SC66 typically involves multi-step organic reactions. A common approach includes the condensation of pyridine derivatives with cyclohexanone under specific conditions to yield the desired product. The synthesis can be optimized through various conditions such as temperature, solvent selection, and reaction time to improve yield and purity .
SC66 has potential applications in both research and clinical settings:
Interaction studies involving SC66 have focused on its effects on various cellular pathways regulated by Akt. Notably, SC66 has been shown to interact with proteins involved in apoptosis, such as Bad and caspases, leading to increased apoptotic signaling in cancer cells . Furthermore, studies indicate that SC66 may influence other kinases indirectly through its modulation of Akt activity, suggesting broader implications for its use in therapeutic strategies targeting multiple signaling pathways .
Several compounds exhibit similar mechanisms of action as SC66 by inhibiting Akt or related pathways. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
GSK690693 | ATP-competitive Akt inhibitor | Selective for Akt1/2; promotes apoptosis |
MK-2206 | Allosteric inhibitor | Oral bioavailability; used in clinical trials |
Perifosine | Akt pathway inhibitor | Targets multiple signaling pathways; used for solid tumors |
Triciribine | Non-selective Akt inhibitor | Inhibits multiple isoforms; broad-spectrum effects |
SC66 stands out due to its allosteric mechanism of action which allows for more selective modulation of Akt without directly competing with ATP binding sites, potentially reducing off-target effects compared to ATP-competitive inhibitors like GSK690693 .